molecular formula C25H25N3O B14994470 3-methyl-N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide

3-methyl-N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide

Cat. No.: B14994470
M. Wt: 383.5 g/mol
InChI Key: LCCTXEKADCRWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-METHYL-N-(1-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is a complex organic compound with a unique structure that includes a benzodiazole ring, a benzamide group, and methyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-(1-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring, which can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Benzyl Group: The next step involves the alkylation of the benzodiazole ring with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Group: The final step involves the acylation of the intermediate with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques would ensure the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-(1-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-METHYL-N-(1-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies investigating its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-METHYL-N-(1-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE involves its interaction with specific molecular targets. The benzodiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also influence cellular pathways by binding to specific proteins, thereby altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-N-(4-methylphenyl)benzamide: This compound shares a similar benzamide structure but lacks the benzodiazole ring.

    N-(3-Amino-4-methylphenyl)benzamide: This compound has a similar benzamide group but differs in the substitution pattern and the presence of an amino group.

Uniqueness

3-METHYL-N-(1-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is unique due to the presence of both the benzodiazole ring and the benzamide group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H25N3O

Molecular Weight

383.5 g/mol

IUPAC Name

3-methyl-N-[1-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]benzamide

InChI

InChI=1S/C25H25N3O/c1-17-11-13-20(14-12-17)16-28-23-10-5-4-9-22(23)27-24(28)19(3)26-25(29)21-8-6-7-18(2)15-21/h4-15,19H,16H2,1-3H3,(H,26,29)

InChI Key

LCCTXEKADCRWTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CC(=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.